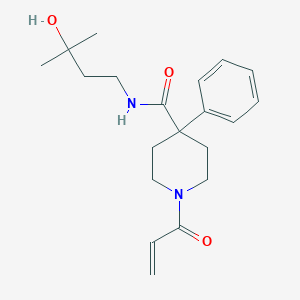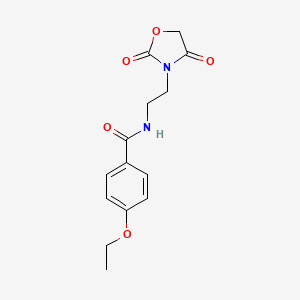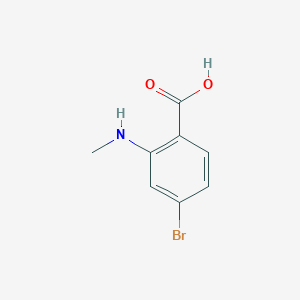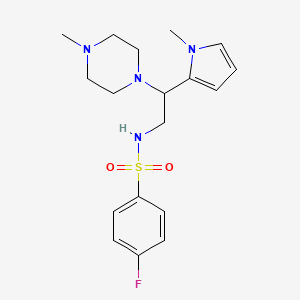![molecular formula C19H25NO3 B2396994 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol CAS No. 24081-81-0](/img/structure/B2396994.png)
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a biphenyl group, an amino group, a hydroxy group, and a propyl group . It’s likely to be part of the larger family of biphenyl compounds, which are characterized by two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-Aminobiphenyl and 3-Aminobiphenyl are typically synthesized through the reduction of nitrobiphenyl . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and the conditions under which it’s reacted. Amines, for example, can undergo a variety of reactions, including reactions with nitrous acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids, which this compound appears to contain, are colorless, crystalline substances with high melting points due to their ionic properties .
科学的研究の応用
Immunomodulatory Effects
Research on derivatives related to "2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol" has shown significant immunosuppressive activity. These compounds, particularly those structurally simplified from myriocin and including phenyl rings in their structure, have been evaluated for their effects on lymphocyte decrease and immunosuppression, suggesting potential applications in organ transplantation (Kiuchi et al., 2000).
Uterine Relaxant Activity
Novel racemic hydrochlorides of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol have been synthesized and evaluated for their uterine relaxant activity. These compounds showed potent activity in vitro and in vivo, suggesting their potential utility in delaying labor without significant cardiac stimulation, marking a noteworthy contribution to reproductive health and obstetrics (Viswanathan & Chaudhari, 2006).
Biofuel Production
In the field of bioengineering, modifications to the amino acid pathway in Escherichia coli have enabled the production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel. By engineering enzymes for an NADH-dependent pathway, researchers have achieved anaerobic production of isobutanol with 100% theoretical yield, presenting a significant step towards sustainable biofuel production (Bastian et al., 2011).
Advanced Material Synthesis
The synthesis of oligonucleotide glycoconjugates with diverse glycosyl groups has been facilitated by bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block. This advancement in synthetic chemistry enables the creation of complex biomolecules with potential applications in therapeutics and diagnostics (Katajisto et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYSGYAHFMAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

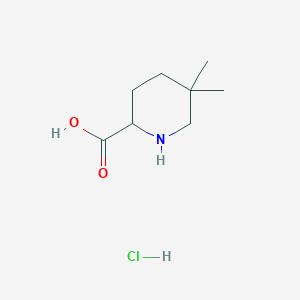

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)
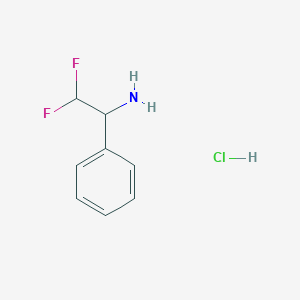
![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
